molecular formula C22H20BrP B3049631 (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide CAS No. 21310-07-6

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide

Cat. No.: B3049631
CAS No.: 21310-07-6
M. Wt: 395.3 g/mol
InChI Key: SSZVQMPGJGQLLP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide is a phosphonium salt with the molecular formula C₂₂H₂₀BrP . This compound is part of a class of organophosphorus reagents that are valuable in synthetic organic chemistry. Its structure features a buta-1,3-dienyl group, a classic conjugated diene system known for its participation in cycloaddition reactions and serving as a versatile building block for more complex molecular architectures . Researchers can leverage this reagent in the synthesis of complex diene systems, which are pivotal structures in the development of novel bioactive molecules and materials . Compounds containing the buta-1,3-dienyl moiety have shown significant relevance in medicinal chemistry research. For instance, synthetic analogues have been designed and studied for their remarkable biological activities, which include potent antioxidant, anti-inflammatory, and antiproliferative effects . Specifically, butadiene derivatives have been explored as potent tubulin polymerization inhibitors, which can disrupt microtubule dynamics and lead to apoptosis in cancer cells, such as breast cancer cell lines . The extended conjugation and reactivity of the diene system make this phosphonium salt a promising precursor for constructing conjugated systems found in natural products and pharmaceutical candidates . This product is intended for research and further chemical manufacturing in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

buta-1,3-dienyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZVQMPGJGQLLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372927
Record name (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21310-07-6
Record name (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. One common method includes the use of aryllithium reagents to convert vinyl phosphates into trisubstituted buta-1,3-dienes . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents . The reaction conditions often involve the use of catalysts such as iron, nickel, or palladium to facilitate the formation of the desired product .

Chemical Reactions Analysis

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include aryllithium reagents and Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:

    Chemistry: It is used in the synthesis of various substituted alkenes and dienes, which are important intermediates in organic synthesis.

    Biology: The compound can be used in the study of biological processes involving phosphonium salts.

    Industry: The compound is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound’s phosphonium group can participate in various reactions, facilitating the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key structural and functional differences between (buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide and analogous compounds:

Compound Name Substituent on P Key Features Primary Applications References
Allyl triphenylphosphonium bromide Allyl (CH₂CHCH₂) Generates monosubstituted alkenes via Wittig; moderate steric hindrance. Synthesis of alkenes, e.g., 4-(dimethylamino)styrene
(11-Hydroxyundecyl)triphenylphosphonium bromide Long-chain hydroxyalkyl (C₁₁H₂₂OH) Amphiphilic structure; enhances cellular uptake. Antimicrobial agents, lipid synthesis
Triphenyl(3-phenylpropargyl)phosphonium bromide Propargyl (C≡CCH₂Ph) Tautomeric with allene isomers; reacts with amines to form α,β-unsaturated adducts. Organic synthesis, ylide chemistry
(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide Ethoxy-keto alkyl Polar functional groups increase solubility; bromide acts as a leaving group. Nucleophilic substitutions, catalysis
Propane-3-bromo-1-(triphenylphosphonium) bromide Propane-bromo chain Tribromide anion (in some cases) enables bromination of unsaturated bonds. Brominating agents

Physical and Solubility Properties

  • Buta-1,3-dienyl derivative : Moderately soluble in polar aprotic solvents (e.g., THF, dichloromethane) due to the triphenylphosphonium core. The conjugated diene may reduce solubility compared to alkyl-substituted analogs.
  • Hydroxyundecyl derivative : Increased hydrophilicity from the hydroxyl group improves water solubility, critical for biological applications .
  • Ethoxy-keto derivative : Enhanced solubility in polar solvents (e.g., DMF, acetone) due to ethoxy and keto functionalities .

Biological Activity

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide is a phosphonium salt that has garnered interest due to its potential biological activities, particularly in cancer research. This compound, characterized by its unique structure, exhibits various mechanisms of action that can influence cellular processes, making it a subject of investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence metabolic pathways. The triphenylphosphonium (TPP) moiety facilitates mitochondrial targeting, enhancing the compound's efficacy against cancer cells by inducing oxidative stress and apoptosis. These mechanisms are crucial for its potential application in cancer therapy.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of TPP-conjugated compounds in various cancer cell lines. For instance, derivatives of TPP linked to allylpolyalkoxybenzenes showed significant cytotoxicity against human cancer cells, including:

  • HST-116 (colon cancer)
  • A375 (melanoma)
  • PC-3 (prostate cancer)
  • T-47D (breast carcinoma)

The introduction of a polyalkoxybenzene moiety significantly enhanced the inhibition of cell growth and DNA synthesis in these cell lines, with IC50 values ranging from 22 μM to 298 μM depending on the specific derivative used .

Mitochondrial Targeting

The TPP group allows for selective accumulation in mitochondria, which is vital for inducing apoptosis through mitochondrial dysfunction. Studies indicated that compounds like this compound can lead to mitochondrial membrane depolarization and the release of cytochrome c, triggering apoptotic pathways. For example, a related compound was shown to initiate mitochondrial permeability transition in breast carcinoma cells at concentrations as low as 25 μM .

Data Table: Biological Activity Overview

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHST-116 (Colon Cancer)22Induction of apoptosis via mitochondrial targeting
A375 (Melanoma)25Mitochondrial membrane depolarization
PC-3 (Prostate Cancer)121.7Disruption of mitochondrial function
T-47D (Breast Carcinoma)193Induction of oxidative stress

Q & A

Q. What is a reliable synthetic route for (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide?

A robust method involves reacting allyltriphenylphosphonium bromide with a terminal diene precursor under inert conditions (N₂ atmosphere) in anhydrous THF at 0°C, using n-BuLi (2.5 M in hexanes) as a base. Critical parameters include stoichiometric control (2.5 equiv of phosphonium salt) and slow addition of the base to prevent side reactions .

Table 1. Key Synthesis Conditions

ParameterCondition
PrecursorAllyltriphenylphosphonium bromide
SolventTHF
Temperature0°C
Basen-BuLi
AtmosphereN₂

Q. Which analytical techniques are most effective for characterizing this phosphonium bromide?

High-Resolution Mass Spectrometry (HRMS) confirms molecular identity (observed m/z 177.0915 for [M+H]⁺, matching calculated 177.0916) . Melting point analysis (176–178°C) provides purity verification . Complementary techniques like ¹H/³¹P NMR and elemental analysis should be employed for structural confirmation.

Advanced Research Questions

Q. How does the conjugated diene system influence reactivity in Wittig-type reactions?

The butadienyl moiety enhances ylide stability through conjugation, enabling selective alkene formation at elevated temperatures. This contrasts with simpler vinyl phosphonium salts, which require milder conditions. Researchers must optimize base strength (e.g., LiHMDS vs. NaH) and reaction time to prevent diene polymerization .

Q. What strategies resolve contradictions in literature reports about ylide generation efficiency?

Discrepancies often arise from trace moisture or oxygen. Implement rigorous drying protocols:

  • Distill THF over Na/benzophenone
  • Use Schlenk techniques for phosphonium salt handling
  • Conduct kinetic studies comparing ylide formation rates under varying anhydrous conditions

Q. How can this compound enable stereoselective synthesis in Pd-catalyzed couplings?

The dienyl group participates in 1,2-hydrovinylation with Pd(0) catalysts, producing trisubstituted alkenes with >90% regioselectivity when using chiral bisphosphine ligands. Key parameters:

  • Catalyst loading (5–10 mol% Pd₂(dba)₃)
  • Temperature gradient (0°C to 25°C over 12 h)
  • Steric control via ortho-substituted aryl phosphines

Table 2. Optimization Parameters for Pd-Catalyzed Reactions

ParameterOptimal Range
CatalystPd₂(dba)₃ (5 mol%)
Ligand(R)-BINAP
Reaction Time12–24 h
Temperature0–25°C

Q. What methodological innovations improve its application in cascade cyclization reactions?

Sequential ylide generation/cyclization requires:

  • Slow syringe pump addition of aldehyde substrates
  • Microwave-assisted heating (80°C, 30 min) for strained ring systems
  • Computational modeling (DFT) to predict transition state geometries

Q. What are the critical storage conditions to maintain compound integrity in prolonged studies?

Store in airtight containers under inert gas (Ar/N₂), protect from moisture (desiccator), and avoid exposure to light. Stability tests indicate decomposition <5% over 6 months at –20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Reactant of Route 2
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.